tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-2-methylbutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the preparation of amino acids and peptides. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate is used as a protecting group for amines in the synthesis of complex molecules. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the selective protection and deprotection of functional groups during the synthesis of these molecules .
Medicine: In medicine, this compound is used in the synthesis of peptide-based drugs. It helps in the preparation of peptides with high purity and yield, which are essential for therapeutic applications .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials that require precise control of functional groups .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions during the synthesis of complex molecules. The tert-butyl group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(1-amino-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(1-amino-4-methylpentan-2-yl)carbamate
Comparison: tert-Butyl N-(1-amino-2-methylbutan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to similar compounds, it offers better protection for amines and is more versatile in various synthetic applications .
Properties
CAS No. |
1341080-55-4 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-10(5,7-11)12-8(13)14-9(2,3)4/h6-7,11H2,1-5H3,(H,12,13) |
InChI Key |
YEPGPTKYNNBMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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